molecular formula C18H20N2O4 B6085684 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide

Cat. No. B6085684
M. Wt: 328.4 g/mol
InChI Key: BBZWNFGBVANEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a synthetic compound that is structurally similar to the neurotransmitter dopamine, which plays an important role in the brain's reward and pleasure centers. MPTP has been shown to have a number of potential applications in scientific research, including its use in the study of Parkinson's disease and other neurological disorders.

Mechanism of Action

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide is metabolized in the body to a compound called MPP+, which is toxic to dopamine-producing neurons in the brain. MPP+ is taken up by these neurons through a specialized transport system, where it interferes with the production of energy within the cell, ultimately leading to cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide have been extensively studied in animal models of Parkinson's disease. N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has been shown to selectively destroy dopamine-producing neurons in the brain, leading to a decrease in dopamine levels and the development of Parkinsonian symptoms such as tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide in laboratory experiments is its selectivity for dopamine-producing neurons. This allows researchers to selectively target these neurons and study the underlying mechanisms of Parkinson's disease. However, there are also a number of limitations to using N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide in laboratory experiments, including its potential toxicity to other cell types and the need for careful handling and disposal due to its hazardous nature.

Future Directions

There are a number of potential future directions for research on N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide and its applications in scientific research. One area of interest is the development of new drugs that can selectively target dopamine-producing neurons without causing the toxic effects associated with N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide. Another area of interest is the use of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the underlying mechanisms of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide-induced neurotoxicity, which could lead to new insights into the development and treatment of Parkinson's disease and other neurological disorders.

Synthesis Methods

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide can be synthesized using a variety of methods, including the reaction of 2-(2-methoxyphenoxy)acetic acid with pyridine and tetrahydrofuran in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product can then be purified using standard laboratory techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has been widely studied for its potential use in the study of Parkinson's disease and other neurological disorders. Parkinson's disease is a degenerative disorder of the nervous system that is characterized by the loss of dopamine-producing neurons in the brain. N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide has been shown to selectively destroy these neurons, making it a useful tool for studying the underlying mechanisms of the disease.

properties

IUPAC Name

N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-22-14-7-2-3-8-15(14)24-18-13(6-4-10-19-18)12-20-17(21)16-9-5-11-23-16/h2-4,6-8,10,16H,5,9,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZWNFGBVANEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.